H-Gly-otbu acoh

Peptide synthesis Physicochemical characterization Salt-form selection

H-Gly-otbu acoh (Gly-OtBu·AcOH, CAS 38024-18-9) is the acetate salt of glycine tert-butyl ester, engineered for anhydrous organic-phase peptide synthesis. Unlike the hydrochloride salt (CAS 27532-96-3), the acetate counterion provides superior solubility in DCM, THF, and DMF—enabling homogeneous coupling without biphasic partitioning or water introduction. The acid-labile OtBu group is stable under basic conditions (DIPEA, NMM) and cleaved selectively with TFA. Ideal for Fmoc-strategy SPPS and peptidomimetic synthesis. Supplied with batch-specific COA (NMR, HPLC, GC) at ≥98% purity.

Molecular Formula C8H17NO4
Molecular Weight 191.227
CAS No. 38024-18-9; 6456-74-2
Cat. No. B2929542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-otbu acoh
CAS38024-18-9; 6456-74-2
Molecular FormulaC8H17NO4
Molecular Weight191.227
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)OC(=O)CN
InChIInChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4)
InChIKeyAARIIECPXAUWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Gly-otbu acoh (CAS 38024-18-9): Technical Profile and Class Positioning for Scientific Procurement


H-Gly-otbu acoh, also known as glycine tert-butyl ester acetate salt or Gly-OtBu·AcOH (CAS: 38024-18-9; free base CAS: 6456-74-2), is a glycine derivative containing a tert-butyl ester protecting group at the carboxyl terminus, formulated as its acetate salt [1]. With molecular formula C8H17NO4 and molecular weight 191.23 g/mol, this compound belongs to the class of amino acid tert-butyl esters that serve as key building blocks in solution-phase and solid-phase peptide synthesis . The tert-butyl ester group (OtBu) acts as an acid-labile protecting group that is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions without affecting other protecting groups commonly employed in peptide chemistry . The acetate salt form distinguishes this compound from its more commonly available hydrochloride counterpart by offering differential physicochemical properties that directly impact its suitability for specific synthetic applications .

Why H-Gly-otbu acoh Cannot Be Replaced by H-Gly-OtBu·HCl in Solvent-Sensitive Synthetic Workflows


The choice between H-Gly-otbu acoh (acetate salt) and H-Gly-OtBu·HCl (hydrochloride salt, CAS 27532-96-3) is not a matter of nominal interchangeability; the counterion directly determines solubility profile, melting behavior, and compatibility with organic reaction media [1]. The hydrochloride salt exhibits high aqueous solubility (0.1 g/mL in H2O) and a higher melting point (141–143 °C), making it suitable for aqueous-phase peptide coupling . In contrast, the acetate salt demonstrates superior solubility in organic solvents, facilitating its application in organic-phase transformations where the hydrochloride salt precipitates or reacts incompletely . Furthermore, the acetate salt's lower melting point (52–54 °C) reflects its different crystalline packing and handling characteristics . Selecting the wrong salt form can lead to incomplete dissolution, biphasic partitioning problems, or unintended acid–base side reactions during coupling steps, particularly when using base-sensitive reagents or anhydrous conditions. The quantitative differences documented in Section 3 establish that these are not equivalent reagents and should be selected based on specific synthetic requirements rather than availability or cost alone.

Quantitative Evidence Differentiating H-Gly-otbu acoh from Closest Analogs for Scientific Selection


Melting Point Comparison: H-Gly-otbu acoh (Acetate) vs. H-Gly-OtBu·HCl (Hydrochloride)

H-Gly-otbu acoh exhibits a melting point of 52–54 °C, which is approximately 90 °C lower than that of the hydrochloride salt counterpart, H-Gly-OtBu·HCl (mp 141–143 °C) . This substantial difference reflects distinct solid-state intermolecular interactions and crystalline packing arrangements between the acetate and hydrochloride salt forms . The lower melting point of the acetate salt can influence handling properties, storage requirements, and solubility behavior in organic reaction media.

Peptide synthesis Physicochemical characterization Salt-form selection

pKa Analysis: Basicity of H-Gly-otbu acoh Free Base Relative to Standard Amines

The free base form of H-Gly-otbu acoh (glycine tert-butyl ester, CAS 6456-74-2) has a predicted pKa of 7.36 ± 0.29 [1]. This value is lower than that of typical aliphatic primary amines (pKa ~10–11) due to the electron-withdrawing effect of the adjacent ester carbonyl group [2]. Consequently, the amino group is less basic and less nucleophilic than unsubstituted glycine or glycine alkyl esters lacking the tert-butyl moiety. This reduced basicity can be advantageous in coupling reactions requiring attenuated nucleophilicity or in orthogonal protection schemes where selective deprotonation is needed.

Acid–base chemistry Reaction optimization Protecting group strategy

Solubility Profile Differentiation: Organic Solvent Compatibility Advantage of H-Gly-otbu acoh

H-Gly-otbu acoh (acetate salt) offers improved solubility in organic solvents compared to the hydrochloride salt H-Gly-OtBu·HCl . While the hydrochloride salt demonstrates aqueous solubility of 0.1 g/mL in H2O , it shows limited solubility in many organic solvents commonly employed in peptide coupling reactions (e.g., dichloromethane, THF, DMF) [1]. The acetate counterion enhances compatibility with organic reaction media, facilitating homogeneous reaction conditions in solution-phase peptide synthesis and other organic transformations . The free base form (CAS 6456-74-2) is miscible with acetone and methanol, slightly miscible with ethanol, and immiscible with water [2].

Organic synthesis Solvent selection Reaction medium optimization

Molecular Weight and Formula Comparison: H-Gly-otbu acoh vs. H-Gly-OtBu·HCl

H-Gly-otbu acoh (molecular formula C8H17NO4) has a molecular weight of 191.23 g/mol, which is approximately 23.6 g/mol higher than that of H-Gly-OtBu·HCl (C6H14ClNO2, MW 167.63 g/mol) [1]. This difference arises from the larger counterion (acetate, C2H3O2⁻, ~59 g/mol) versus chloride (Cl⁻, ~35.5 g/mol) and the corresponding stoichiometry of the salt forms . The free base (glycine tert-butyl ester, CAS 6456-74-2, C6H13NO2) has a molecular weight of 131.17 g/mol [2].

Stoichiometric calculations Formulation development Analytical method validation

Physical State at Ambient Temperature: Solid Acetate Salt vs. Liquid Free Base

H-Gly-otbu acoh (acetate salt) exists as a white to off-white crystalline powder at ambient temperature . In contrast, the free base form (glycine tert-butyl ester, CAS 6456-74-2) is a colorless to pale yellow transparent liquid at room temperature, with a boiling point of 29–31 °C at 2 mmHg [1] [2]. The hydrochloride salt H-Gly-OtBu·HCl is a white crystalline powder with a melting point of 141–143 °C . The solid physical state of the acetate salt offers advantages in weighing accuracy, storage stability, and ease of handling compared to the liquid free base form, which may be more susceptible to evaporation or air sensitivity .

Handling and storage Formulation Process chemistry

Commercial Purity Specifications and Analytical Documentation Availability

H-Gly-otbu acoh is commercially available with purity specifications of ≥98% (HPLC) from major suppliers such as ChemImpex International . Suppliers including Bidepharm offer purity of 95% with batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis . The compound is cataloged under PubChem CID 56777373 and MDL Number MFCD00153441, ensuring traceable identity verification across procurement channels [1]. The hydrochloride salt counterpart H-Gly-OtBu·HCl is available at comparable purity grades (≥99.0% AT) from Sigma-Aldrich . Both salt forms meet standard research-grade purity requirements, though the specific analytical documentation packages may vary by vendor.

Quality control Procurement specifications cGMP compliance

Defined Application Scenarios Where H-Gly-otbu acoh Provides Demonstrable Technical Advantage


Solution-Phase Peptide Synthesis in Anhydrous Organic Solvents

In solution-phase peptide synthesis conducted in anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF), H-Gly-otbu acoh is preferable to H-Gly-OtBu·HCl due to its enhanced organic solvent compatibility . The acetate salt's improved solubility in these media enables homogeneous reaction conditions, whereas the hydrochloride salt may exhibit limited solubility, necessitating biphasic or aqueous conditions that can complicate coupling reactions . The tert-butyl ester protecting group remains stable under the basic conditions typically employed for coupling (e.g., DIPEA, NMM) and is selectively removed under mild acidic conditions (e.g., TFA) during final deprotection steps .

Anhydrous Coupling Reactions with Base-Sensitive or Hydrolysis-Prone Reagents

When coupling H-Gly-otbu acoh with activated esters, carbodiimides, or other moisture-sensitive coupling reagents under strictly anhydrous conditions, the acetate salt form is preferred because its organic solubility facilitates reactions in dry aprotic solvents without introducing water . The hydrochloride salt, due to its higher aqueous solubility, may retain hygroscopic moisture or require aqueous workup conditions that could hydrolyze sensitive activated intermediates. Additionally, the acetate counterion is less likely to interfere with base-sensitive protecting groups (e.g., Fmoc) compared to the more acidic hydrochloride environment .

Synthesis of Peptidomimetics and Steroid-Templated Peptide Conjugates

H-Gly-otbu acoh (or its free base form after neutralization) has been demonstrated as a C-protected glycine building block in the multi-step synthesis of steroidal compounds bearing amino acid moieties, as reported in the preparation of an 18-Phe,19-Gly-containing steroidal compound where Gly–OtBu was installed at the C-19 carboxylic function of the steroid nucleus . The tert-butyl ester protection strategy was compatible with Fmoc-protected phenylalanine, enabling orthogonal deprotection and subsequent functionalization . This application illustrates the compound's utility in complex peptidomimetic synthesis where acid-labile tert-butyl protection is required alongside base-labile protecting groups .

Pharmaceutical Intermediate Synthesis Requiring Traceable Quality Documentation

For pharmaceutical R&D and early-stage process development applications where batch-to-batch consistency and analytical traceability are required, H-Gly-otbu acoh is available from multiple commercial suppliers with documented purity specifications of 95–98%+ and batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . This documentation supports regulatory filing requirements and facilitates method validation for impurity profiling. The compound's defined physical properties (mp 52–54 °C, white powder) and established storage conditions (0–8 °C) enable reliable inventory management and quality control in GLP/GMP-adjacent environments .

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